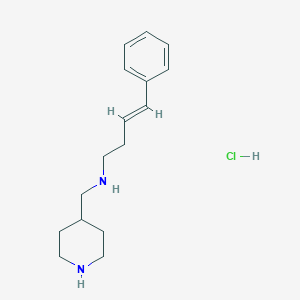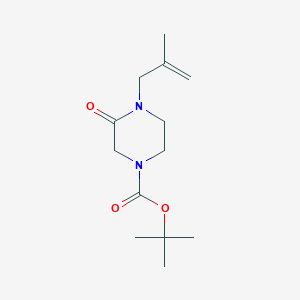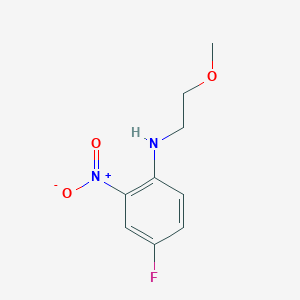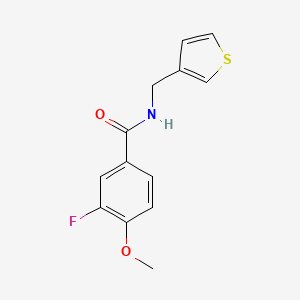
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely a brominated derivative of imidazole, a type of organic compound. Imidazoles are characterized by a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromomethyl compounds are often synthesized through free radical reactions, where a hydrogen atom in a methyl group is replaced by a bromine atom .Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered imidazole ring with a bromomethyl group attached. The exact structure would depend on the position of the bromomethyl group on the imidazole ring .Chemical Reactions Analysis
Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group of atoms. The reactivity of this compound would likely depend on the position of the bromomethyl group on the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, brominated compounds tend to be denser than their non-brominated counterparts due to the high atomic weight of bromine .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound is utilized as a versatile reagent in the synthesis of diverse heterocyclic structures. For instance, it has been employed in the preparation of tetrahydropyrido[2,1-b]quinazolin-11-ones and tetrahydropyrido[1,2-a]quinazolin-6-ones through thermal cyclization of 2-substituted 4(3H)-quinazolinones. This process highlights its efficiency in condensation reactions under mild conditions, allowing for further chemical modifications through annulation reactions (Fantin, Fogagnolo, Medici, & Pedrini, 1993).
Bromination Studies
Research into the bromination of imidazole derivatives, including 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, has expanded our understanding of their reactivity and the formation of bromo derivatives. Studies have shown how bromination in different solvents affects the position and specificity of bromo addition on imidazole rings, providing valuable insights for synthetic chemistry applications (Saldabol, Zeligman, Popelis, & Giller, 1975).
Ionic Liquid Synthesis
The compound is instrumental in creating task-specific ionic liquids, such as those used for CO2 capture. By reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, a new ionic liquid has been synthesized that demonstrates the ability to sequester CO2 efficiently. This application underscores the compound's role in developing environmentally friendly technologies for gas capture and sequestration (Bates, Mayton, Ntai, & Davis, 2002).
Development of Hypoxia-Selective Prodrugs
This compound serves as a critical precursor in synthesizing hypoxia-selective prodrugs, such as SN29966, a pan-ErbB inhibitor. Its role in the efficient two-step synthesis of 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole demonstrates its potential in medicinal chemistry for developing targeted cancer therapies (Lu, Ashoorzadeh, Anderson, Patterson, & Smaill, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(bromomethyl)-1-methylimidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHNUZXGKLOGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2731560.png)


![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)





![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)
